Succinobucol
Overview
Description
Succinobucol is an orally active vascular protectant that exhibits antiatherosclerotic properties in multiple animal models and in humans. It inhibits the release of proinflammatory cytokines, TNF-a, IL-1b, and IL-6 .
Synthesis Analysis
Succinobucol’s synthesis involves conjugation with steroids to alter its drug effect and bioavailability . The conjugates consist of the therapeutically important drug succinobucol and plant stanol/sterols (stigmastanol, β-sitosterol, and stigmasterol) possessing an ability to lower the blood cholesterol level . A cholesterol-succinobucol prodrug was also prepared to enhance the absorption of succinobucol through the intestinal membrane into the organism and to target the drug into the place of lipid metabolism .
Physical And Chemical Properties Analysis
Succinobucol is a benzoate ester and a member of phenols . Its molecular weight is 616.9 g/mol . The molecular formula of Succinobucol is C35H52O5S2 .
Scientific Research Applications
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Cancer Treatment
- Field : Oncology
- Application : Succinobucol has been used in the treatment of primary tumors and their lung metastases . It has been loaded into PLGA nanoparticles along with the chemotherapeutic doxorubicin .
- Method : The nanoparticles were composed of PLGA encapsulated Succinobucol and Dox as hydrophobic cores and DSPE-mPEG 2000 as surface modification materials .
- Results : The in vitro experiments showed that these nanoparticles had potent cytotoxicity against B16F10 cells and could significantly inhibit VCAM-1 expression and migration of B16F10 cells . The in vivo experiments showed that they could efficiently suppress not only primary melanoma but also its lung metastases .
-
Cardiovascular Diseases
- Field : Cardiology
- Application : Succinobucol has been used in the treatment of cardiovascular diseases .
- Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
- Results : Succinobucol had no effect on the primary endpoint in a clinical trial, but changes in the rates of other clinical outcomes—both beneficial and harmful—were observed .
-
Neuroprotection
- Field : Neurology
- Application : Succinobucol has potential neuroprotective effects .
- Method : Succinobucol increases GSH levels via upregulation of GCL activity (possibly through the activation of the nuclear (erythroid-derived 2)-related factor (Nrf2)/antioxidant response element (ARE) pathway) .
- Results : Succinobucol pretreatment significantly prevented 3-NP-induced loss of cellular viability, generation of reactive oxygen species, and decrease of ΔΨm .
-
Lipid Metabolism
- Field : Metabolic Diseases
- Application : Succinobucol has been used in lipid metabolism .
- Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
- Results : Succinobucol increased LDL cholesterol and systolic blood pressure, and decreased HDL cholesterol and glycated haemoglobin .
-
Anti-inflammatory Applications
- Field : Immunology
- Application : Succinobucol has anti-inflammatory properties .
- Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
- Results : Succinobucol had no effect on the primary endpoint in a clinical trial, but changes in the rates of other clinical outcomes—both beneficial and harmful—were observed .
-
Antioxidant Applications
- Field : Pharmacology
- Application : Succinobucol has antioxidant properties .
- Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
- Results : Succinobucol had no effect on the primary endpoint in a clinical trial, but changes in the rates of other clinical outcomes—both beneficial and harmful—were observed .
-
Metastatic Breast Cancer Treatment
- Field : Oncology
- Application : Succinobucol has been used in the treatment of metastatic breast cancer . It has been loaded into PLGA nanoparticles along with the chemotherapeutic doxorubicin .
- Method : The nanoparticles were composed of PLGA encapsulated Succinobucol and Dox as hydrophobic cores and DSPE-mPEG 2000 as surface modification materials .
- Results : The in vitro experiments showed that these nanoparticles had potent cytotoxicity against B16F10 cells and could significantly inhibit VCAM-1 expression and migration of B16F10 cells . The in vivo experiments showed that they could efficiently suppress not only primary melanoma but also its lung metastases .
-
Diabetes Mellitus Type 2
- Field : Endocrinology
- Application : Succinobucol has been investigated for use in the treatment of diabetes mellitus type 2 .
- Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
- Results : The results of these investigations are not available in the source .
-
In-Stent Restenosis
- Field : Cardiology
- Application : Succinobucol has been investigated for use in the treatment of in-stent restenosis .
- Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
- Results : The results of these investigations are not available in the source .
-
Treatment of Metastatic Breast Cancer
- Field : Oncology
- Application : Succinobucol has been used in the treatment of metastatic breast cancer . It has been loaded into PLGA nanoparticles along with the chemotherapeutic doxorubicin .
- Method : The nanoparticles were composed of PLGA encapsulated Succinobucol and Dox as hydrophobic cores and DSPE-mPEG 2000 as surface modification materials .
- Results : The in vitro experiments showed that these nanoparticles had potent cytotoxicity against B16F10 cells and could significantly inhibit VCAM-1 expression and migration of B16F10 cells . The in vivo experiments showed that they could efficiently suppress not only primary melanoma but also its lung metastases .
-
Treatment of Atherosclerosis and Coronary Artery Disease
- Field : Cardiology
- Application : Succinobucol has been investigated for use in the treatment of atherosclerosis and coronary artery disease .
- Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
- Results : The results of these investigations are not available in the source .
-
Treatment of Diabetes Mellitus Type 2
- Field : Endocrinology
- Application : Succinobucol has been investigated for use in the treatment of diabetes mellitus type 2 .
- Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
- Results : The results of these investigations are not available in the source .
properties
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5S2/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)41-35(13,14)42-22-19-25(33(7,8)9)30(26(20-22)34(10,11)12)40-28(38)16-15-27(36)37/h17-20,39H,15-16H2,1-14H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSMVPNZHBRNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176003 | |
Record name | Succinobucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AGI-1067 works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis. This includes inhibition of inflammatory cytokines, chemokines and vascular adhesion molecules that participate in the initiation, growth and eventual destabilization of the plaque. Its anti-oxidant properties also play a role in its ability to inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque. | |
Record name | Succinobucol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Succinobucol | |
CAS RN |
216167-82-7 | |
Record name | Succinobucol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216167-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinobucol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinobucol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Succinobucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUCCINOBUCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J54V24R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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